molecular formula C10H13F3INO B13244049 2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one

2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one

Cat. No.: B13244049
M. Wt: 347.12 g/mol
InChI Key: NDGOTKUGSCSBCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the azaspiro intermediate: This step involves the cyclization of a suitable precursor to form the azaspiro structure.

    Introduction of the trifluoromethyl group: This can be achieved through the reaction of the azaspiro intermediate with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Substitution reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition reactions: The trifluoromethyl group can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.

Scientific Research Applications

2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the azaspiro structure may contribute to its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-[6-(chloromethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one
  • 2,2,2-Trifluoro-1-[6-(bromomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one is unique due to the presence of the iodomethyl group, which can undergo specific reactions that other halogenated derivatives may not. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H13F3INO

Molecular Weight

347.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethanone

InChI

InChI=1S/C10H13F3INO/c11-10(12,13)8(16)15-6-9(3-4-9)2-1-7(15)5-14/h7H,1-6H2

InChI Key

NDGOTKUGSCSBCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CN(C1CI)C(=O)C(F)(F)F

Origin of Product

United States

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